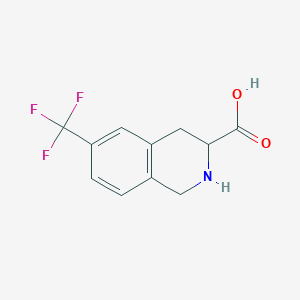
Sodium2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group, an aminoethyl group, and a dihydroxypropyl phosphate moiety. This compound is of significant interest in organic synthesis and biochemical research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate typically involves multiple steps:
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This step ensures that the amino group does not participate in unwanted side reactions.
Phosphorylation: The protected aminoethyl group is then reacted with a phosphorylating agent, such as phosphorus oxychloride (POCl3), to introduce the phosphate group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphate group can be reduced to form phosphonates or phosphines.
Substitution: The BOC protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol can be used to remove the BOC group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phosphonates or phosphines.
Substitution: Free aminoethyl group ready for further reactions.
Applications De Recherche Scientifique
Sodium2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets and pathways:
Enzyme Inhibition: The phosphate group can mimic natural substrates of enzymes, leading to competitive inhibition.
Protein Modification: The aminoethyl group can form covalent bonds with proteins, altering their function.
Signal Transduction: The compound can participate in signaling pathways by acting as a phosphate donor or acceptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium2-aminoethyl(2,3-dihydroxypropyl)phosphate: Lacks the BOC protecting group, making it more reactive but less stable.
Sodium2-((tert-butoxycarbonyl)amino)ethylphosphate: Does not have the dihydroxypropyl group, limiting its applications in hydroxylation reactions.
Uniqueness
Sodium2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate is unique due to its combination of a BOC-protected amino group, a dihydroxypropyl moiety, and a phosphate group. This combination allows for a wide range of chemical modifications and applications, making it a versatile tool in research and industry.
Propriétés
Formule moléculaire |
C10H21NNaO8P |
|---|---|
Poids moléculaire |
337.24 g/mol |
Nom IUPAC |
sodium;2,3-dihydroxypropyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl phosphate |
InChI |
InChI=1S/C10H22NO8P.Na/c1-10(2,3)19-9(14)11-4-5-17-20(15,16)18-7-8(13)6-12;/h8,12-13H,4-7H2,1-3H3,(H,11,14)(H,15,16);/q;+1/p-1 |
Clé InChI |
SVKJWXOVLJCHHZ-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC(=O)NCCOP(=O)([O-])OCC(CO)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


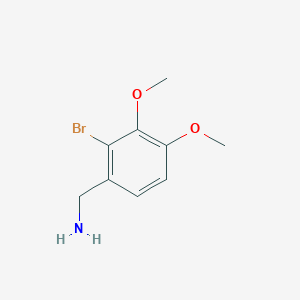
![2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan](/img/structure/B13123762.png)
![tert-butyl (1S,4R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13123764.png)
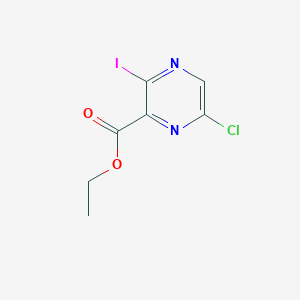


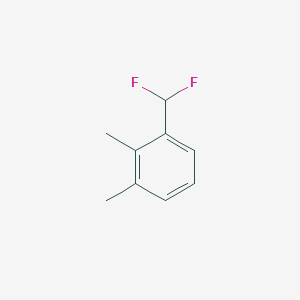
![(3R,8R,8aS)-8-Methyl-3-phenyltetrahydro-2H-oxazolo[3,2-a]pyridin-5(3H)-one](/img/structure/B13123785.png)
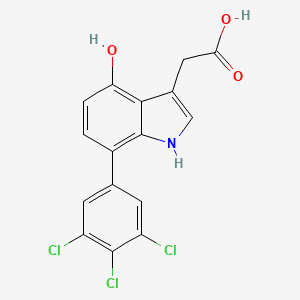
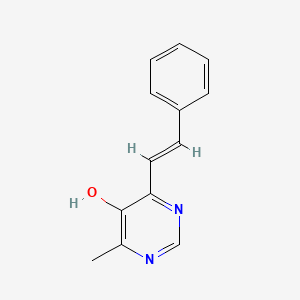
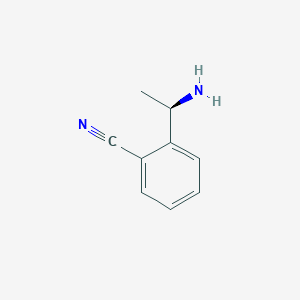

![(Z)-2-(Benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one](/img/structure/B13123813.png)
